2-(2,2-Dibromoethenyl)-4-fluoroaniline 2-(2,2-Dibromoethenyl)-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18932616
InChI: InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2
SMILES:
Molecular Formula: C8H6Br2FN
Molecular Weight: 294.95 g/mol

2-(2,2-Dibromoethenyl)-4-fluoroaniline

CAS No.:

Cat. No.: VC18932616

Molecular Formula: C8H6Br2FN

Molecular Weight: 294.95 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dibromoethenyl)-4-fluoroaniline -

Specification

Molecular Formula C8H6Br2FN
Molecular Weight 294.95 g/mol
IUPAC Name 2-(2,2-dibromoethenyl)-4-fluoroaniline
Standard InChI InChI=1S/C8H6Br2FN/c9-8(10)4-5-3-6(11)1-2-7(5)12/h1-4H,12H2
Standard InChI Key VGDKYRIWBOTLBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C=C(Br)Br)N

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(2,2-dibromoethenyl)-4-fluoroaniline, reflecting its substitution pattern: a fluorine atom at position 4 and a dibromoethenyl group (-CH=Br₂) at position 2 on the aniline backbone . Its molecular formula is C₈H₅Br₂FN, with a molecular weight of 301.94 g/mol.

Structural Features

The benzene core features:

  • An amine group (-NH₂) at position 1.

  • A fluorine atom at position 4.

  • A dibromoethenyl moiety (-CH=CBr₂) at position 2.

The dibromoethenyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Synthetic Pathways and Methodological Considerations

Hypothetical Synthesis

A plausible route involves:

  • Fluorination of 2-nitroaniline via diazotization and Balz-Schiemann reaction to yield 4-fluoro-2-nitroaniline.

  • Bromination of the nitro intermediate at position 2 using Br₂/FeBr₃.

  • Reduction of the nitro group to amine via catalytic hydrogenation.

  • Alkenylation via Heck coupling with dibromoethylene .

Physicochemical Properties

Physical State and Solubility

Based on structurally similar compounds (e.g., 4-bromo-2-fluoroaniline ):

  • Physical state: Likely a crystalline solid at room temperature.

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water.

Spectral Data

  • IR Spectroscopy: Expected N-H stretching (~3400 cm⁻¹), C-F stretch (~1220 cm⁻¹), and C=C stretch (~1600 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons at δ 6.5–7.5 ppm, vinyl proton at δ 6.8–7.2 ppm (coupled with Br).

    • ¹³C NMR: Carbons adjacent to Br at δ 110–120 ppm, C-F at δ 160 ppm .

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